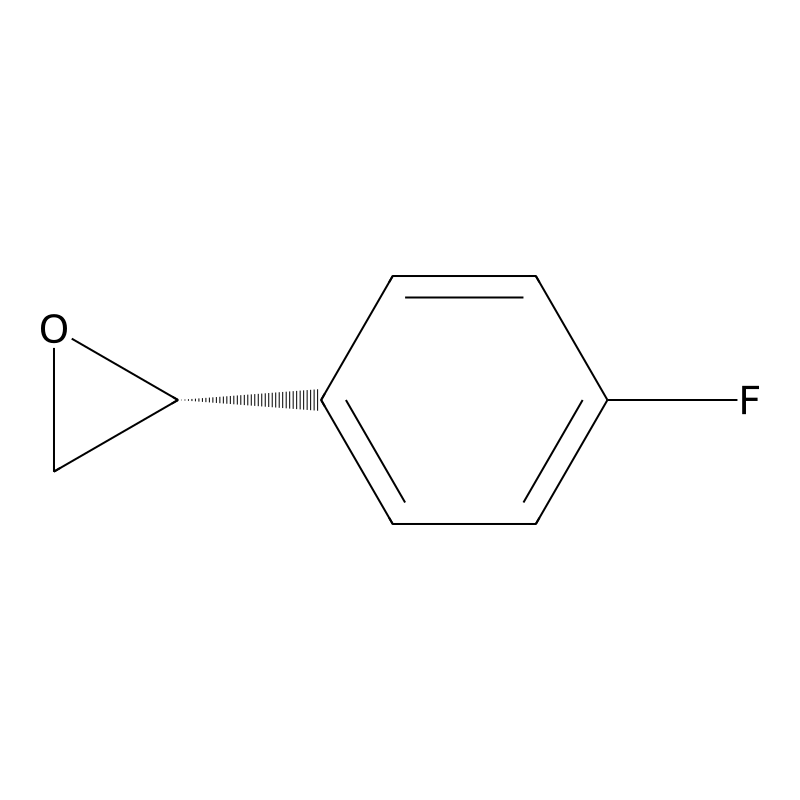(R)-(4-Fluorophenyl)oxirane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(R)-(4-Fluorophenyl)oxirane, also known as (R)-fluorostyrene oxide, is a chiral epoxide with the molecular formula and a molecular weight of approximately 138.14 g/mol. This compound features a three-membered cyclic ether structure, which is characterized by the presence of an oxygen atom and two carbon atoms in the ring, along with a fluorophenyl group attached to one of the carbons. The presence of the fluorine atom enhances its reactivity and biological activity compared to non-fluorinated analogs .
- Ring Opening Reactions: The epoxide can undergo nucleophilic attack, leading to the formation of diols or other functionalized products. This process can be catalyzed by acids or bases.
- Hydroboration: It can be subjected to hydroboration, yielding alcohols through regioselective pathways .
- Asymmetric Reactions: The chiral nature of (R)-(4-Fluorophenyl)oxirane allows it to participate in asymmetric reactions, which are valuable in synthesizing enantiomerically pure compounds .
Several methods exist for synthesizing (R)-(4-Fluorophenyl)oxirane:
- Epoxidation of Styrene Derivatives: Commonly synthesized through the epoxidation of 4-fluorostyrene using peracids such as m-chloroperbenzoic acid. This method involves the formation of the epoxide from the alkene precursor under controlled conditions .
- Enzymatic Methods: Enzyme-catalyzed reactions can also produce this compound with high stereoselectivity, leveraging specific enzymes like styrene monooxygenases for asymmetric synthesis .
(R)-(4-Fluorophenyl)oxirane has several applications:
- Intermediate in Organic Synthesis: It is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Research Tool: Its unique properties make it useful in chemical biology studies and proteomics research .
- Chiral Building Block: It serves as a chiral building block for synthesizing more complex molecules in asymmetric synthesis .
Studies have indicated that (R)-(4-Fluorophenyl)oxirane interacts with various biological systems:
- Reactivity with Nucleophiles: The compound's epoxide ring is reactive toward nucleophiles, which can lead to diverse reaction pathways that are significant in medicinal chemistry.
- Biochemical Pathways: Its role as an electrophile allows it to participate in biochemical pathways that involve nucleophilic attack by biological macromolecules, potentially affecting cellular processes .
Several compounds are structurally or functionally similar to (R)-(4-Fluorophenyl)oxirane. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (S)-(4-Fluorophenyl)oxirane | Chiral Epoxide | Enantiomeric form with opposite chirality |
| 2-(4-Fluorophenyl)oxirane | Non-chiral Epoxide | Lacks chirality; different reactivity profile |
| 2-(4-Bromophenyl)oxirane | Halogenated Epoxide | Bromine instead of fluorine alters reactivity |
| 2-(4-Chlorophenyl)oxirane | Halogenated Epoxide | Chlorine substitution affects stability and reactivity |
(R)-(4-Fluorophenyl)oxirane stands out due to its specific fluorine substitution, which enhances its reactivity and potential biological activity compared to other halogenated analogs. Its chiral nature also allows for unique applications in asymmetric synthesis not found in its non-chiral counterparts.
XLogP3
GHS Hazard Statements
H225 (90.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Flammable;Acute Toxic;Irritant;Health Hazard








